molecular formula C6H12ClFN2O B13459335 3-Fluoropiperidine-3-carboxamide hydrochloride

3-Fluoropiperidine-3-carboxamide hydrochloride

Katalognummer: B13459335
Molekulargewicht: 182.62 g/mol
InChI-Schlüssel: SPEGHLNZNLLRDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoropiperidine-3-carboxamide hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are widely recognized for their unique properties, such as increased metabolic stability and the ability to fine-tune polarity and lipophilicity, which can enhance solubility and membrane permeability . These properties make fluorinated compounds valuable in various fields, including drug discovery and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated piperidines, including 3-Fluoropiperidine-3-carboxamide hydrochloride, typically involves multi-step processes. One common method involves the catalytic dearomatization-hydrogenation of fluoro-pyridine precursors . This reaction sequence is highly diastereoselective and can produce a range of substituted, all-cis-(multi)fluorinated piperidines .

Industrial Production Methods

Industrial production methods for fluorinated piperidines often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoropiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or halides .

Wirkmechanismus

The mechanism of action of 3-Fluoropiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound valuable for drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoropiperidine-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties. These properties can enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C6H12ClFN2O

Molekulargewicht

182.62 g/mol

IUPAC-Name

3-fluoropiperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C6H11FN2O.ClH/c7-6(5(8)10)2-1-3-9-4-6;/h9H,1-4H2,(H2,8,10);1H

InChI-Schlüssel

SPEGHLNZNLLRDJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)(C(=O)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.